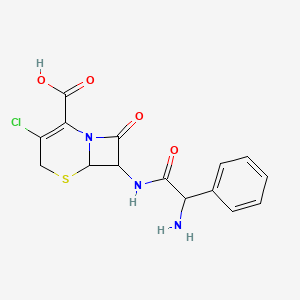
Lilly 99638
Description
Lilly 99638, chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is the developmental code name for the antibiotic cefaclor. It is a second-generation, orally bioavailable cephalosporin approved by the U.S. FDA in 1979 and marketed under trade names such as Ceclor®, Panoral®, and Distaclor® . Cefaclor exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, with enhanced stability against β-lactamases compared to first-generation cephalosporins. Its molecular formula is C₁₅H₁₄ClN₃O₄S (molecular weight: 367.81 g/mol), and it is structurally characterized by a chlorine substitution at position 3 of the cephem nucleus, which contributes to its pharmacokinetic and antimicrobial properties .
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23) |
InChI Key |
QYIYFLOTGYLRGG-UHFFFAOYSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Minimum Inhibitory Concentrations (MICs) of Oral Cephalosporins Against Common Pathogens
| Bacterial Species | Cefaclor (this compound) | Cefatrizine | Cephalexin | Cephaloglycin | Cephradine |
|---|---|---|---|---|---|
| Staphylococcus aureus | 1–2 μg/mL | 0.5–1 μg/mL | 2–4 μg/mL | 4–8 μg/mL | 2–4 μg/mL |
| Streptococcus pyogenes | 0.25–0.5 μg/mL | 0.12 μg/mL | 0.5 μg/mL | 1–2 μg/mL | 0.5 μg/mL |
| Escherichia coli | 2–4 μg/mL | 1–2 μg/mL | 8–16 μg/mL | 16–32 μg/mL | 8–16 μg/mL |
| Klebsiella pneumoniae | 2–4 μg/mL | 1–2 μg/mL | 8 μg/mL | 16 μg/mL | 8 μg/mL |
| Proteus mirabilis | 4–8 μg/mL | 2–4 μg/mL | 16 μg/mL | >32 μg/mL | 16 μg/mL |
| Enterobacter cloacae | >32 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL |
| Indole-positive Proteus spp. | >32 μg/mL | 8–16 μg/mL | >32 μg/mL | >32 μg/mL | >32 μg/mL |
Key Observations
- Gram-Positive Coverage : Cefaclor and cefatrizine demonstrated superior activity against S. aureus and S. pyogenes compared to cephalexin, cephaloglycin, and cephradine .
- Gram-Negative Coverage : Both cefaclor and cefatrizine showed enhanced efficacy against E. coli and K. pneumoniae (MICs 1–4 μg/mL) versus first-generation agents (MICs 8–32 μg/mL). Cefatrizine uniquely inhibited indole-positive Proteus spp. (MIC 8–16 μg/mL), while cefaclor lacked activity against these strains .
- Limitations: None of the compounds were effective against Enterobacter cloacae or Pseudomonas aeruginosa .
Pharmacokinetic Profiles
Cefaclor is rapidly absorbed after oral administration, with peak serum concentrations achieved within 30–60 minutes. It is primarily excreted unchanged in urine (60–85% in rats and mice), though dogs exhibit significant metabolic degradation (~50% unchanged excretion) . In contrast:
- Cephalexin : High oral bioavailability (>90%) with minimal metabolism; >95% excreted renally as active drug.
- Cefatrizine : Slower absorption and longer half-life (~1.5 hours) compared to cefaclor (~0.8 hours) but similar urinary excretion patterns .
Structural and Functional Distinctions
- Chlorine Substitution: Cefaclor’s 3-chloro group enhances stability against bacterial β-lactamases compared to non-halogenated analogs like cephalexin .
- Aminophenylacetyl Side Chain: This moiety in cefaclor improves binding to penicillin-binding proteins (PBPs) in gram-negative bacteria, broadening its spectrum .
Discrepancies in Nomenclature
One source () lists "this compound" as corresponding to the chemical identifier PAG075 , which conflicts with pharmacological evidence identifying it as cefaclor. This discrepancy may arise from internal coding variations; however, peer-reviewed studies uniformly associate this compound with cefaclor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


